molecular formula C9H14O B6184963 (1-methoxyprop-2-yn-1-yl)cyclopentane CAS No. 2639449-43-5

(1-methoxyprop-2-yn-1-yl)cyclopentane

Cat. No.: B6184963
CAS No.: 2639449-43-5
M. Wt: 138.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methoxyprop-2-yn-1-yl)cyclopentane is a cyclopentane derivative substituted with a methoxypropargyl group. The structure combines a cyclopentane ring with a propargyl (C≡C) moiety and a methoxy (-OCH₃) group at the 1-position. This configuration imparts unique reactivity and physicochemical properties, making it a candidate for applications in organic synthesis, pharmaceuticals, and materials science. The propargyl group enables participation in click chemistry (e.g., Huisgen cycloaddition), while the methoxy group influences solubility and electronic characteristics .

Properties

CAS No.

2639449-43-5

Molecular Formula

C9H14O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methoxyprop-2-yn-1-yl)cyclopentane typically involves the alkylation of cyclopentane with a suitable propargyl derivative. One common method is the reaction of cyclopentylmagnesium bromide with propargyl bromide in the presence of a base, followed by methylation of the resulting propargylcyclopentane with methanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1-methoxyprop-2-yn-1-yl)cyclopentane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Various substituted cyclopentanes

Scientific Research Applications

(1-methoxyprop-2-yn-1-yl)cyclopentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-methoxyprop-2-yn-1-yl)cyclopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s alkyne group can participate in cycloaddition reactions, forming covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopentane Derivatives

Substituent Effects and Structural Analogues

Isopropylcyclopentane
  • Structure : Cyclopentane with an isopropyl (-CH(CH₃)₂) substituent .
  • Physical Properties: Lower polarity due to the absence of methoxy and alkyne groups, leading to lower boiling points compared to the target compound. Applications: Primarily used as a solvent or intermediate in hydrocarbon chemistry, whereas the target compound’s functional groups expand utility in bioactive molecule synthesis .
1,3-Disubstituted Cyclopentanes
  • Structure : Cyclopentane with substituents at 1- and 3-positions (e.g., methyl, hydroxy groups) .
  • Comparison :
    • Steric Effects : 1,3-Disubstitution creates rigidity, whereas the target compound’s single substitution allows conformational flexibility.
    • Synthetic Utility : 1,3-Disubstituted derivatives are common in drug design (e.g., prostaglandins), while the target’s propargyl group enables modular derivatization .
Cyclopentane Perhydrophenanthrene (Steroid Core)
  • Structure : Fused cyclopentane-phenanthrene system in steroids .
  • Comparison: Complexity: Steroids have a polycyclic framework, whereas the target compound is monocyclic. Biological Activity: Steroids interact with specific receptors; the target compound may require functionalization (e.g., adding polar groups) for bioactivity .

Functional Group Comparisons

Propargyl-Containing Compounds
  • Example : (Prop-2-yn-1-ylsulfanyl)carbonitrile (C₄H₃NS) .
  • Comparison: Reactivity: Both compounds feature a propargyl group, but the target’s methoxy group donates electrons, stabilizing intermediates in reactions like Sonogashira coupling. Safety: Propargyl moieties are inherently reactive; the target compound may pose flammability risks similar to cyclopentane .
Methoxy-Substituted Cyclopentanes
  • Example : 1-Bromo-2-methoxycyclopentane-carboxylic acid .
  • Comparison :
    • Polarity : The methoxy group enhances solubility in polar solvents compared to alkyl-substituted cyclopentanes.
    • Synthesis : Methoxy groups are typically introduced via nucleophilic substitution or etherification, a strategy applicable to the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility (Polar Solvents) Reactivity Highlights
(1-Methoxyprop-2-yn-1-yl)cyclopentane ~152.2 (estimated) ~180–200 (est.) Moderate in ethanol/acetone Propargyl cycloaddition, ether cleavage
Isopropylcyclopentane 112.2 ~135 Low Hydrocarbon-like inertness
Cyclopentane 70.1 49.2 Insoluble Flammable refrigerant
1-Bromo-2-methoxycyclopentane-carboxylic acid 223.1 Decomposes High in DMSO Electrophilic substitution

Key Research Findings

  • Thermodynamic Behavior: Cyclopentane derivatives with polar substituents (e.g., methoxy) exhibit higher boiling points and improved solubility compared to non-polar analogues like isopropylcyclopentane .
  • Safety Profile : Propargyl-containing compounds require careful handling due to flammability and reactivity, as seen in cyclopentane-based refrigerants .
  • Synthetic Flexibility : Methoxy and propargyl groups allow sequential modifications, making the target compound versatile for generating libraries of derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.